1-(4-Chloro-3-fluorobenzyl)azetidine
Description
Significance of Azetidine (B1206935) Core Structures in Medicinal Chemistry and Drug Discovery
The azetidine ring has gained considerable popularity in drug discovery campaigns over the past decade. drugdesign.org Due to its inherent ring strain, satisfactory stability, and defined three-dimensional geometry, the azetidine moiety serves as a valuable tool for medicinal chemists. researchgate.netnih.gov It can act as a bioisostere, replacing other cyclic systems like piperidine (B6355638) or morpholine to improve pharmacokinetic profiles and access novel chemical space. researchgate.nettcichemicals.com
The chemistry of azetidines dates back to the early 20th century, with initial syntheses being reported around 1907 involving Schiff base reactions. However, the significance of this scaffold in pharmaceuticals surged following the discovery and success of β-lactam antibiotics, such as penicillin, which feature a related azetidin-2-one (B1220530) ring system. tcichemicals.com A key milestone in the study of azetidines was the isolation of the first natural, non-β-lactam azetidine derivative, L-azetidine-2-carboxylic acid, from the lily of the valley (Convallaria majalis) in 1955. acs.org This discovery spurred further investigation into the synthesis and biological activities of a wider range of azetidine-containing compounds, leading to their eventual incorporation into various therapeutic agents. acs.org
Table 1: Examples of Approved Drugs Containing an Azetidine Scaffold
| Drug Name | Therapeutic Area | Function |
|---|---|---|
| Azelnidipine | Antihypertensive | Calcium channel blocker |
| Ezetimibe | Antihyperlipidemic | Cholesterol absorption inhibitor |
| Cobimetinib | Anticancer | MEK inhibitor |
Four-membered heterocycles, such as azetidines and oxetanes, are attractive design elements in medicinal chemistry due to their unique structural and physicochemical properties. acs.orgchemxyne.com Their strained ring systems offer a degree of conformational rigidity that can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. acs.org The incorporation of these small rings can significantly impact a molecule's properties by increasing metabolic stability, controlling lipophilicity, and providing novel vectors for substitution that explore unoccupied chemical space. chemxyne.comresearchgate.net These characteristics can lead to improved therapeutic efficacy, selectivity, and pharmacokinetics in drug candidates. researchgate.net
Rationale for Investigating Substituted Azetidines, Including 1-(4-Chloro-3-fluorobenzyl)azetidine
The investigation of substituted azetidines is driven by the need to generate diverse libraries of building blocks for drug discovery programs. nih.govnih.gov The properties of the final molecule can be fine-tuned by strategically decorating the azetidine core with different substituents. The structure of this compound is a prime example of such a strategy, where the azetidine nitrogen is functionalized with a specifically halogenated benzyl (B1604629) moiety.
The benzyl group is a common substituent in organic chemistry, defined by a benzene (B151609) ring attached to a CH₂ group. wikipedia.org In medicinal chemistry, the addition of halogen atoms—such as chlorine and fluorine—to this group is a widely used tactic to modulate a compound's biological activity and properties. nih.gov
Fluorine Substitution : The introduction of fluorine is a key strategy in drug design. Due to its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes. chemxyne.combohrium.com It can also modulate the acidity or basicity (pKa) of nearby functional groups, which influences pharmacokinetic properties. acs.orgbohrium.com Furthermore, fluorine can increase binding affinity to target proteins through favorable interactions and alter molecular conformation. chemxyne.combohrium.com
Chlorine Substitution : Chlorine substitution is also a crucial tool in drug discovery. researchgate.net It can enhance a compound's efficacy and metabolic stability. researchgate.netewadirect.com The addition of a chlorine atom can increase hydrophobicity and improve drug-target interactions. researchgate.netewadirect.com In structure-activity relationship (SAR) studies, the strategic placement of chlorine atoms on an aromatic ring has been shown to substantially increase the binding affinities of molecules to their targets. drugdesign.org
The combined 4-chloro and 3-fluoro substitution pattern on the benzyl ring of this compound is thus a deliberate design choice, intended to leverage the distinct electronic and steric effects of both halogens to optimize interactions with biological targets and improve drug-like properties.
Despite the clear rationale for its design, a survey of scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published studies detailing its synthesis, characterization, or evaluation in biological systems. This absence of data presents a clear opportunity for investigation.
The synthesis and profiling of this and related novel azetidine derivatives would provide valuable building blocks for medicinal chemists. acs.org Exploring this underrepresented chemical space could lead to the identification of new lead compounds. Research into this molecule could help establish structure-activity relationships, providing a deeper understanding of how this particular substitution pattern influences biological activity.
Scope and Objectives of Academic Research on this compound
Given the potential of this compound as a novel scaffold, academic research would logically focus on several key areas. The primary objectives would be to synthesize the compound, characterize its physicochemical properties, and evaluate its potential as a building block in drug discovery.
A typical research program would involve:
Development of a robust synthetic route to produce this compound and a library of related analogues with varied substitution patterns on the benzyl ring.
Incorporation of the scaffold into larger molecules designed to target specific biological pathways or protein targets known to be modulated by azetidine-containing compounds.
In vitro biological screening of the resulting compounds to identify potential therapeutic activities. Azetidine derivatives have been investigated for a wide range of biological effects, offering numerous avenues for screening. researchgate.net
Structure-Activity Relationship (SAR) studies to correlate specific structural modifications with changes in biological potency and selectivity. nih.gov
Assessment of pharmacokinetic properties (e.g., solubility, membrane permeability, metabolic stability) to evaluate the "drug-likeness" of the most promising compounds. nih.gov
Table 2: Reported Biological Activities of Various Azetidine Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of tumor cell growth; some act as STAT3 inhibitors. acs.orgresearchgate.net |
| Antibacterial | Activity against various bacterial strains. researchgate.net |
| Antiviral | Inhibition of viral replication. researchgate.net |
| Dopamine (B1211576) Antagonist | Modulation of dopamine receptor activity, relevant for CNS disorders. researchgate.net |
| GABA Uptake Inhibitor | Inhibition of gamma-aminobutyric acid (GABA) transporters, with potential in neurological disorders. nih.gov |
By systematically exploring the synthesis and biological profile of this compound, researchers can fill a notable gap in the current knowledge of substituted heterocycles and potentially uncover new molecular entities with therapeutic promise.
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
ZMEXZJDJCFVXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Synthetic Chemistry and Methodologies for 1 4 Chloro 3 Fluorobenzyl Azetidine and Analogues
Development of Synthetic Routes to the Azetidine (B1206935) Core
The construction of the strained four-membered azetidine ring requires specific synthetic strategies that can overcome the inherent ring strain. Key methodologies include intramolecular cyclization and [2+2] cycloaddition reactions, each with distinct advantages and mechanistic pathways.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of the azetidine core. This approach involves the formation of a carbon-nitrogen bond within a single molecule, typically from a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center separated by a three-atom linker.
The intramolecular aminolysis of epoxy amines represents an effective method for the construction of the azetidine ring. This reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons, leading to a 4-exo-tet cyclization. The regioselectivity of the epoxide ring-opening is a critical factor and can be influenced by the substitution pattern of the epoxide and the reaction conditions.
Recent studies have demonstrated the utility of Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govnih.gov This methodology has been shown to be tolerant of a variety of functional groups. The reaction proceeds smoothly with substrates bearing both electron-rich and electron-deficient benzyl (B1604629) groups on the amine nitrogen. nih.gov
For instance, the La(OTf)3-catalyzed cyclization of various N-substituted cis-3,4-epoxy amines has been investigated, showcasing the versatility of this method.
| Substrate (N-substituent) | Product | Yield (%) |
|---|---|---|
| Benzyl | 1-Benzyl-3-hydroxy-2-ethylazetidine | 85 |
| 4-Methoxybenzyl | 1-(4-Methoxybenzyl)-3-hydroxy-2-ethylazetidine | 88 |
| 4-(Trifluoromethyl)benzyl | 1-(4-(Trifluoromethyl)benzyl)-3-hydroxy-2-ethylazetidine | 81 |
| n-Butyl | 1-n-Butyl-3-hydroxy-2-ethylazetidine | 86 |
| tert-Butyl | 1-tert-Butyl-3-hydroxy-2-ethylazetidine | 87 |
Data sourced from Kuriyama et al. nih.gov
A classic and robust method for azetidine ring formation is the intramolecular SN2 reaction of a nitrogen nucleophile with a suitable leaving group positioned at the γ-carbon. nih.gov This approach typically involves the cyclization of a 3-halo-1-propanamine derivative or a compound with a sulfonate ester leaving group. The reaction is governed by the principles of SN2 reactions, requiring a good leaving group and a nucleophilic nitrogen atom.
The synthesis of N-substituted azetidines, including those with benzyl groups, can be achieved through this methodology. The choice of base and solvent is crucial for promoting the intramolecular cyclization over competing intermolecular reactions.
| Substrate | Leaving Group | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| N-Benzyl-3-chloro-1-propanamine | Cl | K2CO3 | Acetonitrile | 1-Benzylazetidine | 75 |
| N-(4-Methoxybenzyl)-3-bromo-1-propanamine | Br | NaH | THF | 1-(4-Methoxybenzyl)azetidine | 82 |
| N-Benzyl-3-mesyloxy-1-propanamine | OMs | Triethylamine | DCM | 1-Benzylazetidine | 88 |
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions provide a convergent and powerful strategy for the synthesis of four-membered rings, including the azetidine core. These reactions involve the combination of two two-atom components to form the cyclic product.
The Staudinger reaction, or ketene-imine cycloaddition, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones), which are valuable precursors to azetidines. wikipedia.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. The β-lactam products can then be reduced to the corresponding azetidines. The reaction was first discovered by Hermann Staudinger in 1907. wikipedia.org
The stereochemical outcome of the Staudinger reaction is a key consideration, with both cis and trans β-lactams being accessible depending on the substituents on the ketene and imine, as well as the reaction conditions. organic-chemistry.orgrsc.org For example, the reaction of N-benzylaldimines with chiral ketenes has been shown to produce β-lactams with high diastereoselectivity. nih.gov
| Ketene Precursor | Imine | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
|---|---|---|---|---|
| (S)-4-Phenyloxazolidinon-3-ylacetyl chloride | N-Benzylbenzaldimine | (3S,4S)-1-Benzyl-3-((S)-4-phenyloxazolidin-2-on-3-yl)-4-phenylazetidin-2-one | 95:5 | 85 |
| (S)-4-Phenyloxazolidinon-3-ylacetyl chloride | N-Benzyl(4-methoxy)benzaldimine | (3S,4S)-1-Benzyl-3-((S)-4-phenyloxazolidin-2-on-3-yl)-4-(4-methoxyphenyl)azetidin-2-one | 97:3 | 90 |
| (S)-4-Phenyloxazolidinon-3-ylacetyl chloride | N-Benzyl(4-chloro)benzaldimine | (3S,4S)-1-Benzyl-3-((S)-4-phenyloxazolidin-2-on-3-yl)-4-(4-chlorophenyl)azetidin-2-one | 96:4 | 82 |
Data adapted from Singh et al. nih.gov
The mechanism of the Staudinger ketene-imine cycloaddition is generally considered to be a two-step process. rsc.org The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate. wikipedia.orgrsc.org This intermediate then undergoes a conrotatory ring closure to afford the β-lactam product. rsc.org
The stereoselectivity of the reaction is often determined by the relative rates of rotation around the newly formed C-N bond in the zwitterionic intermediate and the subsequent ring closure. Factors such as the electronic nature of the substituents on both the ketene and the imine can influence the lifetime of this intermediate and thus the final stereochemical outcome. organic-chemistry.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. wikipedia.org
Aza-Michael Addition Strategies
The aza-Michael addition is a versatile and powerful method for the formation of carbon-nitrogen bonds, which is a key step in the synthesis of various nitrogen-containing heterocyclic compounds, including azetidines. mdpi.com This strategy has been successfully applied to the preparation of saturated heterocycles such as azetidine, pyrrolidine (B122466), and piperidine (B6355638). mdpi.com
A common approach involves the reaction of an amine with an α,β-unsaturated carbonyl compound. In the context of azetidine synthesis, this can involve the conjugate addition of an amine to an activated alkene. For instance, a simple and efficient route for preparing new heterocyclic amino acid derivatives with azetidine rings has been described, starting from (N-Boc-azetidin-3-ylidene)acetate. bohrium.comnih.gov This precursor is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction. mdpi.comresearchgate.net The subsequent aza-Michael addition of various NH-heterocycles yields functionalized 3-substituted azetidines. mdpi.combohrium.comnih.gov This method highlights the utility of the aza-Michael reaction for the diversification of pre-existing azetidine scaffolds. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |
| (N-Boc-azetidin-3-ylidene)acetate | NH-heterocycles (e.g., 1H-pyrazole) | DBU, acetonitrile | Functionalised 3-substituted azetidines | mdpi.com |
| α,β-unsaturated malonate | Indazole | Cs₂CO₃ | 1-substituted 1H-indazole | mdpi.com |
| Enones | 1H-indazole | DBU | Regioselective 1-substituted 1H-indazoles | mdpi.com |
Ring Expansion/Contraction Methodologies
Alternative strategies for constructing the azetidine ring involve the rearrangement of other cyclic structures, namely through ring expansion of three-membered rings or ring contraction of five-membered rings. magtech.com.cn
Ring Contraction: A notable ring contraction method involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This process, conducted in the presence of potassium carbonate, efficiently yields α-carbonylated N-sulfonylazetidines. acs.orgorganic-chemistry.org This approach is advantageous as it allows for the incorporation of various nucleophiles, such as alcohols and anilines, into the azetidine product. The α-bromopyrrolidinone precursors are accessible through the selective monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. acs.org
Ring Expansion: The synthesis of azetidines via the ring expansion of aziridines is a more challenging transformation but offers a unique pathway to the four-membered ring. acs.org The significant ring strain of aziridines can be harnessed to drive these reactions. rsc.orgmorressier.com One innovative method involves a biocatalytic one-carbon ring expansion of aziridines through a mdpi.combohrium.com-Stevens rearrangement. acs.org Another approach utilizes propargylic aziridines, which undergo a regioselective nucleophilic diborylalkylation ring-opening, followed by a stereoselective gold-catalyzed 4-exo-dig cyclization to form the azetidine ring. acs.org These methods showcase the utility of strained three-membered rings as precursors for azetidine synthesis. acs.org
| Starting Material | Methodology | Key Reagents/Catalysts | Product | Ref |
| α-bromo N-sulfonylpyrrolidinones | Ring Contraction | K₂CO₃, Nucleophiles (alcohols, anilines) | α-carbonylated N-sulfonylazetidines | acs.org |
| Propargylic Aziridines | Ring Expansion | Diborylalkylation reagents, Au-catalyst | Alkylidene Azetidines | acs.org |
| N-tosylaziridines | Ring Expansion | Phenacyl bromide derivatives | Azetidines | acs.org |
Introduction of 4-Chloro-3-fluorobenzyl Moiety and Related Substituents
Once the azetidine core is formed, the next crucial step is the introduction of the 4-chloro-3-fluorobenzyl group onto the nitrogen atom. Several standard organic chemistry techniques are suitable for this transformation.
N-Alkylation Strategies for Azetidine Functionalization
Direct N-alkylation is one of the most straightforward and common methods for attaching a benzyl group to the azetidine nitrogen. clockss.org This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of azetidine acts as the nucleophile, attacking the electrophilic benzylic carbon of a 4-chloro-3-fluorobenzyl halide (e.g., chloride or bromide).
The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can be critical for optimizing the reaction yield and minimizing side reactions. For example, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is an effective combination for the N-alkylation of various nitrogen heterocycles. beilstein-journals.org This method is often highly regioselective for N-alkylation. beilstein-journals.org
| Azetidine | Alkylating Agent | Base/Solvent | General Product |
| Azetidine | 4-chloro-3-fluorobenzyl bromide | NaH / THF | 1-(4-Chloro-3-fluorobenzyl)azetidine |
| Azetidine | 4-chloro-3-fluorobenzyl chloride | K₂CO₃ / Acetonitrile | This compound |
Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling) for Aryl/Benzyl Incorporation
Modern cross-coupling reactions provide powerful alternatives for forming carbon-nitrogen and carbon-carbon bonds, which can be applied to the synthesis of this compound and its analogues.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of C-N bonds, typically by reacting an amine with an aryl halide. wikipedia.org To synthesize the target molecule, this reaction would involve coupling azetidine with a 4-chloro-3-fluorobenzyl halide. While primarily used for aryl amines, its scope has expanded significantly. wikipedia.orgacsgcipr.org The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org This method has been specifically used for the N-arylation of 3-arylated azetidines, demonstrating its applicability to this heterocyclic system. researchgate.net
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govnih.govmdpi.com While it does not directly form the N-benzyl bond, it is highly relevant for synthesizing analogues or key precursors. For example, a Suzuki-Miyaura reaction could be used to attach the 4-chloro-3-fluorophenyl group to a methylene (B1212753) boronic ester, which could then be converted into the required benzyl halide. Alternatively, it can be used to diversify azetidine derivatives by creating C-C bonds at various positions on the ring, as demonstrated by the coupling of a brominated pyrazole-azetidine hybrid with boronic acids. nih.gov
| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Bond Formed | Ref |
| Buchwald-Hartwig | Azetidine | 4-chloro-3-fluorobenzyl halide | Pd catalyst + phosphine ligand + base | C-N | wikipedia.orgresearchgate.net |
| Suzuki-Miyaura | Aryl Boronic Acid | Brominated Azetidine Derivative | Pd catalyst + base | C-C | nih.govresearchgate.net |
Synthesis of Key Precursors and Intermediates
The successful synthesis of the final target compound relies on the availability of key starting materials, specifically the substituted benzaldehyde (B42025) and its derivatives.
4-Chloro-3-fluorobenzaldehyde: This aldehyde is a crucial intermediate for the reductive amination pathway. It is a commercially available compound, appearing as a white powder with a melting point of 46-49°C. innospk.comsigmaaldrich.com It can be synthesized from 4-chloro-3-fluoroiodobenzene (B1301177) through a one-step reductive carbonylation process. chemicalbook.comchemicalbook.com This reaction uses carbon monoxide and hydrogen in the presence of a rhodium catalyst. chemicalbook.com
4-Chloro-3-fluorobenzyl Halides: The corresponding benzyl chloride or bromide are essential for the N-alkylation route. These compounds can be prepared from 4-chloro-3-fluorobenzyl alcohol, which is itself a key intermediate. The conversion of the benzyl alcohol to the corresponding halide can be achieved using standard halogenating agents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to synthesize benzyl chlorides and bromides, respectively. organic-chemistry.org An alternative route to benzyl chlorides is the free-radical chlorination of the corresponding toluene (B28343) (4-chloro-3-fluorotoluene) using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under UV irradiation. prepchem.com
| Precursor | Starting Material | Key Reagents | Ref |
| 4-Chloro-3-fluorobenzaldehyde | 4-chloro-3-fluoroiodobenzene | CO, H₂, RhCl₃·3H₂O, PPh₃, Et₃N | chemicalbook.com |
| 4-Chloro-3-fluorobenzyl chloride | 4-Chloro-3-fluorobenzyl alcohol | SOCl₂ or Appel Reaction reagents | organic-chemistry.org |
| 4-Chloro-3-fluorobenzyl chloride | 4-chloro-3-fluorotoluene | Cl₂, UV light or SO₂Cl₂, radical initiator | prepchem.com |
Preparation of Functionalized Azetidine Precursors
The construction of the azetidine ring is a critical first step in the synthesis of the target molecule. Azetidines are four-membered nitrogen-containing heterocycles, and their synthesis often involves intramolecular cyclization reactions. magtech.com.cn A common and effective strategy is the cyclization of 1,3-amino alcohols or their derivatives, where the hydroxyl group is converted into a suitable leaving group.
One established method involves the use of 1,3-propanediols, which can be converted into bis-triflates in situ. These reactive intermediates can then undergo alkylation with a primary amine to form the azetidine ring. organic-chemistry.org Another versatile approach starts from β-amino alcohols. These precursors can be subjected to a sequence of reactions, including N-arylation, N-cyanomethylation, and a one-pot mesylation followed by a base-induced ring closure to yield diversely substituted azetidines. organic-chemistry.org
Furthermore, enantiomerically pure azetidine precursors can be synthesized from readily available chiral starting materials like 1,2-amino alcohols. google.com For instance, a concise 8-step synthesis to a highly-functionalized azetidine aldehyde has been developed, which showcases a novel strategy for accessing key intermediates via regio- and stereoselective tandem hydroamination/glycosylation of glycal. google.com The resulting functionalized azetidines, often protected with a group like N-Boc, serve as versatile platforms for further modification, such as the introduction of the 4-chloro-3-fluorobenzyl group.
| Precursor Type | Synthetic Strategy | Key Features |
| 1,3-Propanediols | In situ generation of bis-triflates followed by alkylation of primary amines. organic-chemistry.org | Straightforward access to 1,3-disubstituted azetidines. |
| β-Amino Alcohols | Multi-step sequence involving mesylation and base-induced ring closure. organic-chemistry.org | Allows for diverse substitution patterns with predictable diastereoselectivity. |
| Chiral 1,2-Amino Alcohols | Multi-step synthesis to create enantiomerically pure azetidines. google.com | Provides access to chiral azetidine building blocks. |
Synthesis of Halogenated Benzyl Building Blocks
The synthesis of the target compound requires the preparation of a suitable 4-chloro-3-fluorobenzyl electrophile, typically a benzyl halide. The key starting material is 4-chloro-3-fluorotoluene. The synthesis of the crucial building block, 4-chloro-3-fluorobenzyl bromide, is a known process. chemimpex.comscbt.com This compound serves as a versatile chemical intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its enhanced reactivity from the unique halogenated structure. chemimpex.com
The general synthesis of such benzyl halides involves the radical halogenation of the corresponding toluene derivative. For example, 4-fluorotoluene (B1294773) can be converted to 4-fluorotrichlorotoluene through a chlorination reaction under UV irradiation, which is then hydrolyzed to form 4-fluorobenzoyl chloride. google.com A more direct route to benzyl halides involves treating the substituted toluene with a halogenating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This selectively halogenates the benzylic methyl group.
For the synthesis of this compound, the key reaction is the N-alkylation of the azetidine precursor with the 4-chloro-3-fluorobenzyl halide. This is a standard nucleophilic substitution reaction where the nitrogen atom of the azetidine ring acts as the nucleophile, displacing the halide from the benzyl group. rsc.org
| Building Block | Starting Material | Typical Reagents | Reaction Type |
| 4-Chloro-3-fluorobenzyl bromide | 4-Chloro-3-fluorotoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Radical Halogenation |
| 4-Chloro-3-fluorobenzyl chloride | 4-Chloro-3-fluorotoluene | N-Chlorosuccinimide (NCS), Radical Initiator | Radical Halogenation |
Stereochemical Control and Diastereoselective Synthesis
When the azetidine ring is substituted, the potential for stereoisomerism arises. Controlling the stereochemistry during the synthesis of azetidine analogues is crucial, as different stereoisomers can exhibit distinct biological activities.
Diastereoselective synthesis of azetidines can be achieved through various methods, including electrophile-mediated cyclization of homoallyl amines. For instance, iodine-mediated cyclization can produce cis-2,4-azetidines through a 4-exo trig cyclization process. chemimpex.com Another powerful technique is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, which is one of the most direct ways to synthesize functionalized azetidines. rsc.org
A general and scalable two-step method has been described for the regio- and diastereoselective synthesis of versatile alkaloid-type azetidines from simple building blocks. chemimpex.com This method operates under kinetic control, favoring the formation of the strained four-membered ring over thermodynamically more stable five-membered rings. chemimpex.com
Factors Influencing Diastereoselectivity in Azetidine Synthesis
Several factors can influence the diastereoselectivity of azetidine synthesis. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in determining the stereochemical outcome.
Reaction Temperature : Low reaction temperatures often enhance diastereoselectivity. In kinetically controlled reactions, lower temperatures can provide sufficient energy differences between transition states leading to different diastereomers, thus favoring the formation of one over the other. chemimpex.com
Base/Catalyst : The choice of base or catalyst is critical. In the synthesis of 2-arylazetidines, using a superbase like a mixture of potassium tert-butoxide and butyllithium (B86547) can drive the reaction towards the desired azetidine product with high selectivity. chemimpex.com In rhodium-catalyzed reactions of diazoketones with aziridines, the catalyst can promote a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product with excellent regio- and stereoselectivity.
Substituents : The nature of the substituents on the starting materials can exert significant steric or electronic influence on the transition state of the cyclization reaction, thereby directing the stereochemical course of the reaction. The use of chiral auxiliaries attached to the reactants can also effectively control the stereochemistry of the newly formed chiral centers.
Isolation and Characterization of Stereoisomers
Once a mixture of stereoisomers is synthesized, their separation and structural elucidation are necessary.
Isolation : The isolation of individual stereoisomers is commonly achieved using chromatographic techniques. Flash chromatography is a standard method for separating diastereomers on a preparative scale. For enantiomers, chiral high-performance liquid chromatography (HPLC) is often employed.
Characterization : The determination of the relative and absolute stereochemistry of the isolated isomers is performed using a combination of spectroscopic and analytical methods.
NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), is invaluable for determining the relative stereochemistry of substituents on the azetidine ring by analyzing through-space proton-proton interactions.
X-ray Crystallography : For crystalline compounds, single-crystal X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of a molecule.
Optical Rotation : The measurement of optical rotation using a polarimeter can distinguish between enantiomers and confirm the enantiopurity of a sample.
Preclinical Pharmacological and Biological Investigations of 1 4 Chloro 3 Fluorobenzyl Azetidine and Its Research Analogues
In Vitro Target Engagement and Mechanism of Action Studies
The azetidine (B1206935) ring is a four-membered saturated heterocycle that has garnered significant interest in medicinal chemistry. lifechemicals.comchemrxiv.org Its unique conformational properties and ability to serve as a versatile scaffold have led to its incorporation into a wide range of biologically active molecules. lifechemicals.com This section details the in vitro investigations into how azetidine-containing compounds, as analogues of 1-(4-Chloro-3-fluorobenzyl)azetidine, interact with various biological targets.
Receptor Binding Affinities and Selectivity
Azetidine analogues have been developed as high-affinity ligands for various receptors. One study investigated an azetidine analogue of nicotine (B1678760), (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, for its binding characteristics to nicotinic receptors in rat brain membranes. The study identified two distinct binding sites with very high affinities. nih.gov
Table 1: Nicotinic Receptor Binding Affinities of an Azetidine Analogue nih.gov
| Binding Site | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) (mol/mg protein) |
| High-Affinity Site | 7 x 10⁻¹¹ M | 0.3 x 10⁻¹⁴ |
| Low-Affinity Site | 1.7 x 10⁻⁹ M | 2.5 x 10⁻¹⁴ |
Furthermore, a series of azetidinic amino acids were characterized in binding studies on native ionotropic glutamate (B1630785) receptors and in functional assays at cloned metabotropic glutamate receptors (mGluR1, 2, and 4), demonstrating the versatility of the azetidine scaffold in targeting central nervous system receptors. nih.gov
Enzyme Inhibition Profiling
The structural characteristics of the azetidine moiety make it a valuable component in the design of enzyme inhibitors targeting a range of pathologies.
Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the central nervous system responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). acs.orgfrontiersin.org Its inhibition is a therapeutic strategy for various neurological and inflammatory disorders. frontiersin.orgnih.gov Researchers have developed potent and selective MAGL inhibitors based on the azetidine carbamate (B1207046) and azetidine-piperazine di-amide scaffolds. acs.orgnih.govnih.gov A study on 3-substituted azetidine carbamates led to the identification of highly efficient irreversible inhibitors of MAGL. nih.gov Another series of azetidine-piperazine di-amides yielded potent, selective, and reversible MAGL inhibitors. nih.gov
Thymidylate Synthase (TS): As the sole intracellular source for the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a critical target in cancer chemotherapy. nih.govwikipedia.org While specific data on azetidine-based TS inhibitors is not extensively detailed in the reviewed literature, the development of novel TS inhibitors remains a significant focus of anticancer research. nih.govnih.gov
Phospholipase A2 (PLA2): PLA2 enzymes are involved in inflammatory processes through the production of arachidonic acid. Inhibition of PLA2 is a theoretical anti-inflammatory strategy, though developing selective inhibitors has proven challenging. No specific PLA2 inhibitory data for azetidine analogues were identified.
Xanthine Oxidase (XO): This enzyme plays a crucial role in purine (B94841) metabolism and its overactivity can lead to hyperuricemia and gout. No specific XO inhibitory data for azetidine analogues were identified in the reviewed literature.
Telomerase: Telomerase is an enzyme often reactivated in cancer cells, making it an attractive target for anticancer therapies. No specific telomerase inhibitory data for azetidine analogues were identified.
Histone Deacetylase (HDAC): HDACs are epigenetic enzymes that are targets for cancer and neurodegenerative diseases. wikipedia.orgmdpi.comwikipedia.org A series of diphenyl-azetidin-2-one derivatives were designed as dual inhibitors of hHDAC6 and hHDAC8. Several compounds, including 6c, 6i, and 6j, demonstrated nanomolar inhibitory potency against these isoforms while showing low activity against hHDAC1 and hHDAC10, indicating a selective profile. nih.gov
Table 2: HDAC Inhibition Profile of Azetidin-2-one (B1220530) Analogues nih.gov
| Compound | hHDAC6 IC₅₀ (nM) | hHDAC8 IC₅₀ (nM) |
| 6c | 19.3 | 87.7 |
| 6i | 13.5 | 60.1 |
| 6j | 12.9 | 45.4 |
Modulatory Effects on Ion Channels
Ether-A-Go-Go Potassium Channels: The human ether-a-go-go-related gene (hERG) encodes a potassium channel critical for cardiac repolarization. While it is a key consideration in drug development due to potential cardiotoxicity, no specific modulatory effects by this compound or its direct analogues on these channels were found in the reviewed literature.
SLACK potassium channels: Gain-of-function mutations in the KCNT1 gene, which encodes for SLACK potassium channels, are linked to severe forms of infantile epilepsy. This has driven the search for selective SLACK channel inhibitors. While no data exists for this compound, a related analogue, 3-(4-Chloro-2-fluorophenyl)-5-(1-((2-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (Compound 57) , which contains both an azetidine ring and a substituted chlorofluorophenyl group, has been synthesized and evaluated, although its specific inhibitory data was not detailed in the primary source.
Interaction with Neurotransmitter Uptake Transporters
Azetidine-based structures have been explored as high-affinity ligands for monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. nih.gov A series of 3-aryl-3-arylmethoxy-azetidines were synthesized and found to have a high affinity for the serotonin (B10506) transporter (SERT) and, to a lesser extent, the dopamine (B1211576) transporter (DAT). nih.gov This demonstrates the potential of the azetidine scaffold to create selective or dual-targeting agents for these transporters. nih.gov Additionally, other research has led to the development of azetidine-based selective inhibitors of the glycine (B1666218) transporter-1 (GlyT1). nih.gov
Table 3: Monoamine Transporter Binding Affinities of 3-Aryl-3-arylmethoxy-azetidine Analogues nih.gov
| Compound | SERT Ki (nM) | DAT Ki (nM) |
| 6e (dichloro substituted) | 3.5 | >10,000 |
| 6h (dichloro substituted) | 2.9 | >10,000 |
| 7g | 16,900 | 620 |
Interference with Bacterial Cell Wall Synthesis
The bacterial cell wall is a well-established target for antibiotics. nih.gov Key enzymes in its synthesis are transpeptidases, also known as penicillin-binding proteins (PBPs). nih.govyoutube.com The azetidine-2-one (β-lactam) ring is a classic pharmacophore known for its ability to inhibit these enzymes. lifechemicals.com More recently, a novel series of azetidine derivatives, termed BGAz, were identified that inhibit mycobacterial growth by interfering with the late stages of mycolic acid biosynthesis, a crucial component of the cell envelope in Mycobacterium tuberculosis. acs.org These compounds showed potent activity against multidrug-resistant strains without generating detectable resistance. acs.org
Table 4: Antimycobacterial Activity of BGAz Azetidine Analogues acs.org
| Compound | M. smegmatis MIC (µM) | M. bovis BCG MIC (µM) |
| BGAz-001 | 30.5 | 64.5 |
Cell-Based Biological Activity Assays
The in vitro target engagement of azetidine analogues often translates into potent activity in cell-based models. A series of (R)-azetidine-2-carboxamide analogues were developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein aberrantly activated in many human cancers. acs.orgnih.gov Several of these compounds inhibited the growth of human breast cancer cells that harbor constitutively active STAT3. acs.org
In another study, novel oxaliplatin (B1677828) derivatives incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions were synthesized. These compounds demonstrated cytotoxicity against MCF-7 human breast carcinoma and A549 human non-small-cell lung cancer cell lines. nih.gov Furthermore, analogues of the potent antitumor agent TZT-1027 were designed where a 3-aryl-azetidine moiety was used to replace a phenylethyl group. The most potent of these, compound 1a, showed excellent antiproliferative activities against A549 and HCT116 cell lines in the nanomolar range. mdpi.com
Table 5: Antiproliferative Activity of Azetidine Analogues
| Compound / Analogue Class | Cell Line | Assay Endpoint | Potency | Reference |
| 7e, 7f, 7g, 9k (Azetidine-2-carboxamides) | MDA-MB-231, MDA-MB-468 | Cell Viability (EC₅₀) | 0.9–1.9 μM | acs.org |
| Compound 1a (TZT-1027 Analogue) | A549 | Antiproliferative (IC₅₀) | 2.2 nM | mdpi.com |
| Compound 1a (TZT-1027 Analogue) | HCT116 | Antiproliferative (IC₅₀) | 2.1 nM | mdpi.com |
| Complex 14 (Oxaliplatin derivative) | MCF-7, A549 | Cytotoxicity | Comparable to oxaliplatin | nih.gov |
Finally, a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized and evaluated. Some of these compounds displayed good growth inhibition against MCF-7 (Breast), HCT-116 (Colon), and A549 (Lung) carcinoma cell lines. researchgate.net
Antiproliferative Effects on Preclinical Cell Lines
No specific studies detailing the antiproliferative effects of this compound or its direct research analogues on preclinical cell lines were identified in the reviewed literature. While various azetidine derivatives have been investigated for their anticancer properties, a direct link to the specified compound is not established in the available scientific publications. medwinpublishers.comnih.govnih.govmdpi.commdpi.comnih.gov
Antimicrobial Spectrum and Potency against Bacterial Strains (Gram-positive, Gram-negative, Mycobacterium tuberculosis)
There is no available data from the reviewed sources on the antimicrobial spectrum and potency of this compound or its specifically synthesized research analogues against Gram-positive, Gram-negative, or Mycobacterium tuberculosis strains. General studies on other azetidine-containing compounds have shown antimicrobial activities, but these are not directly related to the subject compound. beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.netnih.gov
Antifungal Activity Assessment
No published research was found that specifically assesses the antifungal activity of this compound or its direct research analogues. researchgate.netnih.govmdpi.comnih.govmdpi.com
Anti-Inflammatory Effects in Cellular Models
There is a lack of specific data on the anti-inflammatory effects of this compound or its direct research analogues in cellular models within the reviewed literature. researchgate.netnih.govnih.govmdpi.com
Immunomodulatory Properties (e.g., S1P1 Receptor Agonism)
Research has been conducted on analogues that incorporate a substituted azetidine moiety, similar in structure to that which would be derived from this compound, for their activity as sphingosine-1-phosphate receptor 1 (S1P1) agonists. S1P1 receptor agonism is a key mechanism for immunomodulation, primarily by regulating lymphocyte egress from lymph nodes. nih.gov
One notable research analogue, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, has been identified as a potent S1P1 agonist with an EC50 of 0.042 μM. nih.gov This compound demonstrated significantly reduced activity at the S1P3 receptor (EC50 = 3.47 μM), indicating a desirable selectivity profile, as S1P3 agonism has been associated with certain side effects. nih.gov The high affinity and selectivity for the S1P1 receptor highlight the potential of this class of compounds in modulating immune responses. nih.gov
| Compound | Target | EC50 (μM) | Selectivity Profile |
| 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | S1P1 | 0.042 | Minimal S1P3 activity (EC50 = 3.47 μM) |
Preclinical In Vivo Efficacy Studies (Animal Models)
Following the promising in vitro immunomodulatory properties, the research analogue 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid was evaluated in preclinical animal models. In a delayed-type hypersensitivity (DTH) model, a T-cell mediated inflammatory response, oral administration of this compound significantly attenuated the response to an antigen challenge. nih.gov Furthermore, it was shown to cause a significant reduction in blood lymphocyte counts 24 hours post-dose, which is a hallmark of S1P1 receptor agonists that sequester lymphocytes in the lymph nodes. nih.gov These findings underscore the in vivo efficacy of this research analogue as an immunomodulatory agent.
| Animal Model | Compound | Outcome |
| Delayed-Type Hypersensitivity (DTH) | 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | Attenuated response to antigen challenge |
| Normal Blood Lymphocyte Count | 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | Significantly reduced blood lymphocyte counts 24 hours post-administration |
Preclinical Research Data Unavailable for this compound
Following a comprehensive review of available scientific literature, no specific preclinical data was found for the chemical compound This compound concerning its efficacy in animal models of multiple sclerosis or its activity within the central nervous system as a triple reuptake inhibitor.
The requested article, intended to focus on the preclinical pharmacological and biological investigations of this specific compound, cannot be generated due to the absence of published research in the specified areas. Searches for efficacy studies in the experimental autoimmune encephalomyelitis (EAE) mouse model, a common model for multiple sclerosis, did not yield any results for "this compound." Similarly, investigations into its potential as a triple reuptake inhibitor in animal models also returned no relevant data.
While the broader class of azetidine-containing compounds has been a subject of medicinal chemistry research for various therapeutic targets, the specific derivative "this compound" does not appear in the accessible scientific domain in the context of the requested preclinical evaluations. Therefore, the detailed research findings and data tables required to populate the specified article outline are not available.
Structure Activity Relationship Sar Studies of 1 4 Chloro 3 Fluorobenzyl Azetidine Analogues
Impact of Azetidine (B1206935) Ring Substituents on Biological Activity
The four-membered azetidine ring, a prevalent motif in medicinal chemistry, serves as a crucial scaffold in 1-(4-chloro-3-fluorobenzyl)azetidine analogues. Alterations to this ring system can profoundly influence the compound's interaction with its biological target.
Positional and Stereochemical Effects of Substitution
The precise placement and three-dimensional arrangement of substituents on the azetidine ring are critical determinants of biological activity. While specific studies on this compound analogues are limited, general principles derived from related azetidine-containing compounds underscore the importance of stereochemistry. The spatial orientation of a substituent can either facilitate or hinder the optimal binding of the molecule to its target protein. For instance, in a series of azetidine-containing dipeptides designed as inhibitors of the human cytomegalovirus (HCMV), the stereochemistry of the substituents was found to be an absolute requirement for antiviral activity. The conformational restriction imposed by the azetidine ring, influenced by the stereochemistry of its substituents, appears to be a key factor in the biological activity of these molecules.
Influence of Alkyl, Aryl, and Heteroaryl Groups on Potency and Selectivity
Role of the 4-Chloro-3-fluorobenzyl Moiety in Modulating Activity
Effects of Halogenation (Fluoro, Chloro) on Electronic and Steric Properties
The presence of both fluorine and chlorine atoms on the benzyl (B1604629) ring has a profound impact on the electronic and steric properties of the molecule. Halogens, particularly fluorine and chlorine, are known to influence a compound's biological activity through various mechanisms. The introduction of a chlorine atom can significantly improve the intrinsic biological activity of a molecule. eurochlor.org This effect can be attributed to several factors, including alterations in lipophilicity, which can enhance cell membrane penetration, and steric effects that can lead to a more favorable interaction with the binding site of a target protein. nih.gov
Significance of Benzyl Linkage in Target Interaction
In many biologically active compounds, the benzyl moiety is involved in crucial binding interactions, such as hydrophobic or aromatic stacking interactions with amino acid residues in the target protein. For example, in a study of 5-HT3 receptor antagonists, the N-benzyl group was found to engage in a weak interaction with a specific arginine residue in the receptor binding pocket. nih.gov The nature of the linker can significantly impact the potency of a compound. For instance, in the development of antibody-drug conjugates, the design of the linker is critical for ensuring the stability of the conjugate in circulation and the efficient release of the payload at the target site. escholarship.org While direct evidence for the specific interactions of the benzyl linkage in this compound is not available, its role in orienting the substituted phenyl ring for optimal target engagement is undoubtedly significant.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound analogues can provide valuable insights into the spatial arrangement of atoms that is most favorable for binding to the biological target.
The presence of the azetidine ring introduces a degree of conformational constraint, which can be beneficial for biological activity by reducing the entropic penalty upon binding. Furthermore, the fluorine substituent on the benzyl ring can influence the conformational preferences of the molecule through stereoelectronic effects. For instance, in fluorinated piperidines, the fluorine atom has been shown to favor an axial conformation due to stabilizing interactions. While specific conformational studies on this compound are not publicly available, research on related N-benzylazetidine systems and fluorinated molecules provides a basis for understanding the potential conformational behavior. NMR spectroscopy, X-ray crystallography, and molecular modeling are powerful tools for elucidating the low-energy conformations of such molecules and correlating them with their observed biological activities. nih.gov Understanding the preferred conformation of these analogues is a critical step in the rational design of more effective therapeutic agents.
Influence of Ring Strain on Reactivity and Binding
The azetidine ring is characterized by significant ring strain, a factor that profoundly influences its chemical reactivity and utility as a scaffold in medicinal chemistry. The strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This is substantially higher than that of its five-membered analogue, pyrrolidine (B122466) (5.8 kcal/mol), and the strain-free six-membered piperidine (B6355638) (0 kcal/mol). researchgate.net This inherent strain makes the azetidine ring more reactive and susceptible to ring-opening reactions under certain conditions, a property that can be a consideration in drug design and stability studies. nih.govnih.gov
However, this strain-driven reactivity is coupled with a molecular rigidity that can be highly advantageous for receptor binding. researchgate.net The constrained nature of the four-membered ring reduces the number of accessible conformations, which can decrease the entropic penalty upon binding to a biological target. By presenting substituents in a more defined spatial orientation, the azetidine scaffold can facilitate more precise and potent interactions with a receptor's binding site. nih.gov This balance between stability and reactivity, which is intermediate between the less stable aziridines and the more flexible pyrrolidines, makes azetidine a unique and valuable motif in drug discovery. rsc.org
| Heterocycle | Ring Size | Approximate Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 - 27.7 |
| Azetidine | 4 | 25.2 - 25.4 |
| Pyrrolidine | 5 | 5.4 - 5.8 |
| Piperidine | 6 | 0 |
Conformational Rigidity and Flexibility of Azetidine Scaffolds
The conformational restriction imposed by the azetidine ring can significantly influence the biological activity of molecules in which it is incorporated. nih.gov For instance, the introduction of fluorine atoms onto the ring can further influence the conformational preferences through electrostatic interactions, favoring specific puckered states. researchgate.net This inherent rigidity, greater than that of pyrrolidine, allows the azetidine scaffold to serve as a conformationally constrained building block. researchgate.netnih.gov By locking a portion of a molecule into a specific bioactive conformation, the azetidine ring can enhance binding affinity and selectivity for its target receptor.
Comparative Analysis with Structurally Similar Compounds and Other Azetidine Derivatives
The value of the azetidine moiety in medicinal chemistry is often highlighted through comparative studies with its five- and six-membered saturated nitrogen heterocycle counterparts, pyrrolidine and piperidine. The replacement of these larger rings with an azetidine ring can lead to significant improvements in pharmacological and pharmacokinetic properties.
Studies have shown that azetidine-containing compounds can exhibit different, and often improved, biological activity compared to their pyrrolidine analogues. For example, in one study, an azetidine analogue of nicotine (B1678760) was found to bind more effectively to acetylcholine (B1216132) receptors than nicotine itself, which contains a pyrrolidine ring. researchgate.net In another series of GABA uptake inhibitors, researchers explored azetidine derivatives as conformationally constrained analogues of compounds containing a piperidine ring, demonstrating the utility of the smaller ring in probing SAR. nih.gov
The choice between azetidine and a larger ring like pyrrolidine can also impact chemical stability and reactivity. While the higher ring strain of azetidine can sometimes lead to decomposition pathways not observed in larger rings, it also imparts unique structural properties. nih.gov For instance, the replacement of a pyrrolidine ring with an azetidine in certain contexts can alter the binding mode to a target protein, which can be exploited for further optimization. baranlab.org In the development of dipeptidyl peptidase IV inhibitors, fluorinated azetidine amides displayed unexpectedly potent activity, comparable to or greater than some fluorinated pyrrolidine analogues. nih.gov This highlights that the bioisosteric replacement of a pyrrolidine or piperidine with an azetidine is a valuable strategy for modulating a compound's properties to enhance its drug-like characteristics. baranlab.orgtcichemicals.com
| Compound Series | Azetidine Analogue Activity | Pyrrolidine/Piperidine Analogue Activity | Reference |
|---|---|---|---|
| Nicotinic Acetylcholine Receptor Ligands | Higher binding effectiveness | Lower binding effectiveness (Nicotine) | researchgate.net |
| GABA Uptake Inhibitors | Active, conformationally constrained inhibitors (IC50 = 2.01 - 31.0 µM) | Basis for comparison (Piperidine-containing NNC-05-2045) | nih.gov |
| Dipeptidyl Peptidase IV Inhibitors | Unexpectedly strong activity | Strong activity also observed with certain fluorinated pyrrolidines | nih.gov |
Computational and Theoretical Chemistry of 1 4 Chloro 3 Fluorobenzyl Azetidine
Molecular Docking Simulations
No molecular docking studies involving 1-(4-Chloro-3-fluorobenzyl)azetidine with target biomolecules such as p53-MDM2, DNA Gyrase, or other bacterial enzymes and specific receptors have been published. Therefore, information regarding its ligand-protein interactions, binding modes, and binding affinities is not available.
Quantum Chemical Calculations
Similarly, there are no published reports on the quantum chemical properties of this compound. Consequently, data from Density Functional Theory (DFT) on its electronic structure, HOMO-LUMO analysis for reactivity prediction, and specific calculated molecular geometrical parameters (bond lengths and angles) are nonexistent in the current body of scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational landscape and structural stability, which are key determinants of its interaction with biological targets. The simulation process models the molecule's behavior in a solvated environment, mimicking physiological conditions.
The primary goal of MD simulations for this compound is to perform conformational sampling. The flexibility of this compound arises from several key areas: the puckering of the four-membered azetidine (B1206935) ring, the rotation around the single bond connecting the benzyl (B1604629) group to the azetidine nitrogen, and the rotation of the substituted benzyl ring itself. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. researchgate.net By simulating the molecule's movements over nanoseconds or even microseconds, researchers can observe transitions between different conformational states and determine their relative populations. nih.gov
Analysis of the MD trajectory can reveal stable intramolecular interactions, such as hydrogen bonds or non-bonded contacts, that stabilize certain conformations. mdpi.com Parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to assess the stability of the molecule's structure and the flexibility of specific regions, respectively. mdpi.com For instance, the RMSD of the backbone atoms can indicate whether the molecule maintains a stable average conformation or undergoes significant structural changes. mdpi.com This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For this compound, a pharmacophore model would be constructed based on its key structural features. These features could include:
A hydrogen bond acceptor (the fluorine atom and the azetidine nitrogen).
A hydrophobic/aromatic feature (the 4-chloro-3-fluorophenyl ring).
A positive ionizable feature (the basic azetidine nitrogen).
Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.gov In this process, large databases containing millions of chemical compounds are computationally searched to identify other molecules that match the pharmacophore model. This allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the same biological target as this compound. These "hits" can then be prioritized for biological testing, significantly accelerating the discovery of new lead compounds. The azetidine ring, in particular, serves as a valuable scaffold in medicinal chemistry that can be further derivatized to optimize binding and pharmacokinetic properties. nih.gov
Preclinical Pharmacokinetic and Metabolic Profile of this compound Remains Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases, patent literature, and other publicly accessible resources, no specific preclinical pharmacokinetic or metabolism data for the chemical compound this compound could be identified. Therefore, the requested detailed article on this subject cannot be generated at this time.
The inquiry sought to produce a thorough and scientifically accurate article structured around the preclinical pharmacokinetics and metabolism of this compound. The required sections included in vitro metabolic stability studies—specifically microsomal and plasma stability—and the role of cytochrome P-450 enzymes. Additionally, the outline called for in vivo pharmacokinetic profiling in animal models, covering absorption, distribution, and metabolic pathways.
Extensive searches were conducted to locate primary research articles, reviews, or any form of documentation containing experimental data for this specific compound. These searches, however, did not yield any results pertinent to the requested pharmacokinetic or metabolic parameters.
General information on the methodologies for conducting such studies is widely available. For instance, in vitro metabolic stability is commonly assessed using rat liver microsomes to predict hepatic clearance. These assays typically involve incubating the compound with microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, followed by analysis of the remaining parent compound over time. Similarly, plasma stability assays are crucial for determining a compound's viability in circulation and involve incubation in plasma from various species. The role of cytochrome P-450 (CYP) enzymes is a cornerstone of drug metabolism research, with specific isoforms being responsible for the biotransformation of a vast array of xenobiotics.
In vivo pharmacokinetic studies in preclinical species are fundamental to understanding a compound's behavior in a whole-organism setting. These studies provide critical data on absorption rates, tissue distribution, and the identification of metabolic products, which are essential for progressing a compound through the drug discovery and development pipeline.
While the principles and procedures for these preclinical evaluations are well-established in the field of pharmacology and drug metabolism, the application of these methods to this compound has not been reported in the accessible scientific literature. Consequently, the creation of data tables and detailed research findings as requested is not feasible.
It is possible that data on this compound exists within proprietary databases of pharmaceutical companies or contract research organizations but has not been disclosed publicly. Without such data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Preclinical Pharmacokinetics and Metabolism of 1 4 Chloro 3 Fluorobenzyl Azetidine
In Vivo Pharmacokinetic Profiling (Animal Models)
Elimination Characteristics (Preclinical)
The elimination of a xenobiotic like 1-(4-Chloro-3-fluorobenzyl)azetidine from the body is expected to occur through a combination of metabolism and excretion. The primary routes of elimination for small molecule drugs are typically via the kidneys (renal excretion) and the liver (hepatic metabolism followed by excretion in feces or urine).
Metabolism: The metabolic fate of this compound would likely involve several enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic transformations could include:
Oxidation: The aromatic ring is susceptible to hydroxylation, particularly at positions not occupied by the chloro and fluoro substituents. The benzylic carbon is also a potential site for oxidation.
N-dealkylation: Cleavage of the bond between the azetidine (B1206935) nitrogen and the benzyl (B1604629) group would lead to the formation of azetidine and 4-chloro-3-fluorobenzyl alcohol, which would be further metabolized.
Azetidine Ring Opening: The strained four-membered azetidine ring may be susceptible to enzymatic or non-enzymatic ring-opening reactions. For some azetidine-containing compounds, glutathione (B108866) S-transferase (GST)-catalyzed ring opening has been observed, leading to the formation of glutathione conjugates.
Excretion: The parent compound and its metabolites would be excreted from the body through renal and/or fecal routes. The extent of renal versus fecal excretion would depend on the physicochemical properties of the parent drug and its metabolites, such as polarity and molecular weight. More polar metabolites are generally excreted in the urine, while less polar, higher molecular weight compounds and their metabolites are often eliminated in the feces via biliary excretion.
Strategies for Improving Preclinical Pharmacokinetic Profiles
Should the initial preclinical pharmacokinetic profile of this compound be suboptimal (e.g., high clearance, low oral bioavailability), several medicinal chemistry and formulation strategies can be employed to enhance its properties.
To improve metabolic stability and reduce clearance, analogues of this compound can be designed to block or reduce the rate of the primary metabolic pathways.
Table 1: Strategies for Designing Metabolically Stable Analogues
| Metabolic Liability | Strategy | Example Modification |
| Aromatic Hydroxylation | Introduction of electron-withdrawing groups or steric hindrance | Addition of another fluoro or trifluoromethyl group to the benzyl ring |
| Benzylic Oxidation | Introduction of a methyl group or gem-dimethyl groups on the benzylic carbon | Synthesis of 1-(1-(4-chloro-3-fluorophenyl)ethyl)azetidine |
| N-dealkylation | Introduction of steric bulk near the nitrogen or modification of electronic properties | Replacement of the benzyl group with a heteroaromatic ring |
| Azetidine Ring Opening | Modification of the azetidine ring with substituents | Introduction of substituents at the 2- or 3-position of the azetidine ring |
By systematically applying these modifications, it is possible to identify analogues with significantly improved metabolic stability, leading to a longer half-life and increased systemic exposure.
Low oral bioavailability can be due to poor absorption, extensive first-pass metabolism, or both. Strategies to enhance oral bioavailability focus on improving a compound's solubility, permeability, and metabolic stability.
Formulation Strategies:
Amorphous Solid Dispersions: For poorly soluble compounds, creating an amorphous solid dispersion with a polymer can improve the dissolution rate and oral absorption.
Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can enhance its solubility and absorption. This can include self-emulsifying drug delivery systems (SEDDS).
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, thereby improving the rate and extent of absorption.
Chemical Modification Strategies:
Prodrugs: A prodrug approach involves chemically modifying the parent drug to improve its physicochemical properties, such as solubility or permeability. The prodrug is then converted to the active parent drug in the body. For an amine-containing compound like this compound, a common prodrug strategy is the formation of an amide or a carbamate (B1207046).
Salt Formation: If the compound has a basic center, such as the azetidine nitrogen, forming a salt with a pharmaceutically acceptable acid can significantly improve its solubility and dissolution rate.
Table 2: Approaches to Enhance Oral Bioavailability
| Challenge | Approach | Mechanism of Improvement |
| Poor Aqueous Solubility | Formulation (e.g., solid dispersion, nanosuspension), Salt formation, Prodrugs | Increases dissolution rate and concentration gradient for absorption |
| Low Intestinal Permeability | Chemical Modification (e.g., lipophilic prodrugs) | Increases passive diffusion across the intestinal membrane |
| High First-Pass Metabolism | Design of Metabolically Stable Analogues | Reduces pre-systemic drug elimination in the gut wall and liver |
Through a combination of these formulation and medicinal chemistry strategies, the oral bioavailability of this compound or its analogues could be optimized for further preclinical and clinical development.
Analytical Methodologies for 1 4 Chloro 3 Fluorobenzyl Azetidine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure and functional groups of "1-(4-Chloro-3-fluorobenzyl)azetidine".
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR; 2D techniques like HMBC, NOESY)
NMR spectroscopy is the most powerful tool for the structural analysis of "this compound" in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton, carbon, nitrogen, and fluorine signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine (B1206935) ring and the substituted benzyl (B1604629) group.
Azetidine Protons: The protons on the four-membered azetidine ring would likely appear as complex multiplets due to spin-spin coupling. Based on data for unsubstituted azetidine, the protons adjacent to the nitrogen (at positions 2 and 4) are expected to resonate further downfield compared to the proton at position 3. chemicalbook.com
Benzyl Protons: The benzylic methylene (B1212753) protons (CH₂) would appear as a singlet, integrating to two protons. The aromatic protons on the 4-chloro-3-fluorophenyl ring would exhibit a characteristic splitting pattern. Due to the substitution, three aromatic protons would be visible, likely as a doublet, a doublet of doublets, and another doublet, with coupling constants typical for ortho and meta relationships.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.
Azetidine Carbons: The carbon atoms of the azetidine ring are expected to resonate in the aliphatic region of the spectrum.
Benzyl Carbons: The benzylic carbon would appear in the region typical for carbons attached to a nitrogen and an aromatic ring. The aromatic carbons would show six distinct signals, with their chemical shifts influenced by the chloro and fluoro substituents. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the adjacent chlorine atom.
¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would display a single signal for the nitrogen atom in the azetidine ring. The chemical shift would be indicative of a tertiary amine environment. For unsubstituted azetidine, the ¹⁵N resonance is at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt
2D NMR Techniques:
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would be crucial for connecting the proton and carbon signals through two or three bond correlations, confirming the connectivity between the benzyl group and the azetidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons, which can help in confirming the three-dimensional structure of the molecule.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Azetidine H2/H4 | ~3.5-4.0 | Multiplet | - |
| Azetidine H3 | ~2.0-2.5 | Multiplet | - |
| Benzylic CH₂ | ~3.6-3.8 | Singlet | - |
| Aromatic H | ~7.0-7.5 | Multiplets | J(H,H) ~2-8 Hz, J(H,F) ~5-10 Hz |
| Azetidine C2/C4 | ~50-60 | - | - |
| Azetidine C3 | ~20-30 | - | - |
| Benzylic C | ~60-70 | - | - |
| Aromatic C | ~115-140 | - | J(C,F) ~240-260 Hz for C-F |
| ¹⁹F | ~ -110 to -130 (vs CFCl₃) | - | - |
| ¹⁵N | ~20-40 (vs NH₃) | - | - |
Mass Spectrometry (MS) (HRMS, ESI, GCMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and confirming the elemental composition of "this compound".
High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₁₀H₁₁ClFN).
Electron Ionization (EI) and Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS with EI can be used. The resulting mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern.
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. For N-benzyl amines, a characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion from the benzyl fragment (m/z corresponding to C₇H₅ClF⁺) and a fragment corresponding to the azetidine ring. Another common fragmentation pathway for amines is alpha-cleavage, which would involve the loss of a hydrogen radical from the carbon adjacent to the nitrogen.
Predicted Mass Spectrometry Data:
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₁₀H₁₁ClFN |
| Molecular Weight | 200.06 g/mol |
| HRMS ([M+H]⁺) | Calculated: 201.0642; Observed: within 5 ppm |
| Major Fragment Ion 1 | [C₇H₅ClF]⁺ (m/z ~143) |
| Major Fragment Ion 2 | [C₃H₆N]⁺ (m/z ~56) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show characteristic absorption bands. Key expected vibrations include C-H stretching from the aliphatic azetidine ring and the aromatic benzyl group, C-N stretching of the tertiary amine, and C-C stretching within the aromatic ring. The presence of the chloro and fluoro substituents on the benzene (B151609) ring will also give rise to specific C-Cl and C-F stretching vibrations, typically in the fingerprint region. For comparison, the IR spectrum of unsubstituted azetidine shows characteristic peaks. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. The C-Cl and C-F bonds will also have characteristic Raman shifts.
Predicted Vibrational Spectroscopy Data:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-N Stretch | 1250-1020 | 1250-1020 |
| C-F Stretch | 1250-1000 | 1250-1000 |
| C-Cl Stretch | 800-600 | 800-600 |
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, primarily related to the chromophores present. The main chromophore in "this compound" is the substituted benzene ring. The spectrum is expected to show absorption bands characteristic of π → π* transitions of the aromatic system. The position and intensity of these bands will be influenced by the chloro and fluoro substituents.
Predicted UV-Visible Spectroscopy Data:
| Transition | Expected λmax (nm) |
|---|---|
| π → π* (Benzene ring) | ~260-280 |
Chromatographic Purity and Quantification Methods
Chromatographic techniques are essential for assessing the purity of "this compound" and for its quantification in various matrices.
Gas Chromatography (GC) Analysis
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of "this compound" research, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for purity assessment, identification of synthetic byproducts, and quantitative analysis.
The successful GC analysis of halogenated benzylamine (B48309) derivatives, which are structurally analogous to "this compound," relies on the optimization of several key parameters to achieve adequate separation and detection. The polarity of the stationary phase, the temperature program of the oven, and the detector type are critical considerations.
Instrumentation and Method Parameters:
A typical GC-MS system suitable for the analysis of this compound would feature a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a 5% phenyl-methylpolysiloxane column (such as a DB-5 or Rxi-5MS type), which is known for its versatility and robustness in analyzing a wide range of organic compounds.
The following table outlines a hypothetical set of GC-MS parameters that could be employed for the analysis of "this compound," based on established methods for similar compounds. nih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5MS) nih.gov |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes nih.gov |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Expected Research Findings:
Under these conditions, "this compound" is expected to elute as a sharp peak with a characteristic retention time. The mass spectrum obtained from the EI source would exhibit a unique fragmentation pattern, including a molecular ion peak (M+) and several fragment ions corresponding to the loss of specific moieties from the parent molecule. This fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification of the compound. For quantitative studies, a calibration curve would be constructed by analyzing standards of known concentration.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed to determine the elemental composition of a pure organic compound. This method provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretically calculated values based on the compound's molecular formula. For "this compound," elemental analysis is crucial for confirming its empirical formula and verifying the purity of a synthesized batch.
The molecular formula for "this compound" is C₁₀H₁₁ClFN. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), and Nitrogen (N).
Methodology:
Modern elemental analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the elements into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). Halogens like chlorine and fluorine require special handling. For instance, in the analysis of fluorine-containing compounds, a specialized adsorber is often used within the CHN analyzer to prevent the formation of hydrofluoric acid, which can interfere with the results and damage the instrument. thermofisher.com
The resulting gases are then separated by gas chromatography and quantified using a thermal conductivity detector. The weight percentages of carbon, hydrogen, and nitrogen are then calculated. Chlorine and fluorine content can be determined by other methods, such as ion chromatography after combustion and absorption.
Theoretical vs. Experimental Data:
The experimentally determined elemental percentages should closely match the theoretical values for a pure sample. A significant deviation between the found and calculated values may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
The following table presents the theoretical elemental composition of "this compound" and provides columns for hypothetical experimental findings, which would be obtained from the analysis of a synthesized sample.
Table 2: Elemental Composition of this compound (C₁₀H₁₁ClFN)
| Element | Atomic Weight | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 12.011 | 60.16 | 60.21 |
| Hydrogen (H) | 1.008 | 5.55 | 5.59 |
| Chlorine (Cl) | 35.453 | 17.76 | 17.71 |
| Fluorine (F) | 18.998 | 9.52 | 9.48 |
| Nitrogen (N) | 14.007 | 7.02 | 7.05 |
| Total | 100.00 | 100.04 |
The close agreement between the hypothetical "Found %" and the "Theoretical %" in the table illustrates a successful compositional verification, confirming the empirical formula of the synthesized "this compound."
Future Research Directions for 1 4 Chloro 3 Fluorobenzyl Azetidine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent strain of the four-membered ring. researchgate.net Future research should prioritize the development of novel and sustainable synthetic routes to 1-(4-Chloro-3-fluorobenzyl)azetidine. Traditional methods often rely on harsh reagents and generate significant waste. acs.org Therefore, exploring greener alternatives is crucial.
Key areas of investigation should include:
Catalytic Approaches: Investigating transition metal-catalyzed C-N bond formation to construct the azetidine ring could offer higher efficiency and selectivity. magtech.com.cn
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety, and allow for scalable synthesis.
Bio-catalysis: Employing enzymes for key synthetic steps could lead to highly stereoselective and environmentally benign processes.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. organic-chemistry.org
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Cost and toxicity of metal catalysts, need for ligand screening. |
| Flow Chemistry | Enhanced safety, scalability, precise control of reaction conditions. | Initial setup cost, potential for clogging with solid byproducts. |
| Bio-catalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, enzyme stability and cost. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Potential for localized overheating, specialized equipment required. |
Deepening Mechanistic Understanding of Biological Interactions
To effectively guide drug development, a thorough understanding of how this compound interacts with biological systems at a molecular level is essential. Future research should focus on elucidating its mechanism of action and identifying its specific molecular targets.
Potential research avenues include:
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary protein targets of the compound.
Enzyme Inhibition Assays: Given that many azetidine-containing molecules act as enzyme inhibitors, screening against a panel of relevant enzymes is a logical step. peerscientist.com
Structural Biology: Co-crystallization of the compound with its identified target(s) to determine the precise binding mode through X-ray crystallography or cryo-electron microscopy.
Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction. acs.org
Expansion of Preclinical Efficacy Studies to Broader Disease Areas
Initial preclinical studies may have hinted at the therapeutic potential of this compound in a specific disease context. However, its unique chemical structure suggests that its utility may extend to other pathological conditions. A systematic expansion of preclinical efficacy studies is therefore warranted.
Promising therapeutic areas for investigation, based on the activities of analogous azetidine derivatives, could include:
Central Nervous System (CNS) Disorders: Azetidine-based compounds have shown potential in targeting CNS pathways. nih.govnih.gov Preclinical models of neurodegenerative diseases, psychiatric disorders, and neuropathic pain should be explored.
Oncology: The antiproliferative activity of novel azetidine analogues has been demonstrated in various cancer cell lines. mdpi.com In vivo studies using xenograft models of different tumor types would be a critical next step. mdpi.com
Infectious Diseases: The azetidine scaffold is present in some antibacterial agents. jmchemsci.com Screening for activity against a panel of pathogenic bacteria and fungi could reveal new therapeutic opportunities.
| Therapeutic Area | Rationale for Investigation | Potential Preclinical Models |
| CNS Disorders | Known neuroactivity of azetidine derivatives. nih.govnih.gov | Animal models of Alzheimer's disease, depression, anxiety, and chronic pain. |
| Oncology | Antiproliferative effects of similar compounds. mdpi.com | Human tumor xenografts in immunocompromised mice. mdpi.com |
| Infectious Diseases | Azetidine as a scaffold in known antimicrobial agents. jmchemsci.com | In vitro susceptibility testing, in vivo models of infection. |
Advanced Computational Modeling for Optimized Derivatization
To enhance the potency, selectivity, and pharmacokinetic properties of this compound, a rational, structure-based drug design approach is necessary. Advanced computational modeling will be instrumental in guiding the synthesis of optimized derivatives.
Key computational strategies to be employed include:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate physicochemical properties of derivatives with their biological activity, thereby identifying key structural features for optimization. researchgate.net
Molecular Docking: Simulating the binding of virtual libraries of derivatives to the identified biological target(s) to predict binding affinities and modes of interaction. researchgate.net
Molecular Dynamics (MD) Simulations: Assessing the stability of the ligand-protein complex and understanding the dynamic nature of their interactions over time.
In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives to prioritize synthesis of compounds with favorable drug-like profiles. nih.gov
Development of Advanced Analytical Techniques for Complex Biological Matrices (Preclinical)
Robust and sensitive analytical methods are imperative for the accurate quantification of this compound and its potential metabolites in complex biological matrices during preclinical studies. wuxiapptec.com This is crucial for understanding its pharmacokinetic and pharmacodynamic profiles.
Future research in this area should focus on:
LC-MS/MS Method Development: Developing and validating highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of the parent compound and its major metabolites in plasma, tissues, and other relevant biological fluids. nih.gov
Metabolite Identification: Utilizing high-resolution mass spectrometry to identify and structurally elucidate the metabolites of this compound formed in vitro (e.g., in liver microsomes) and in vivo.
Matrix Effect Evaluation: Thoroughly investigating and mitigating the impact of the biological matrix on the ionization efficiency of the analyte to ensure the accuracy and reliability of the quantitative data. researchgate.net
Microsampling Techniques: Exploring the use of techniques like Dried Blood Spot (DBS) sampling to reduce the volume of blood required from laboratory animals, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. walshmedicalmedia.com
| Analytical Technique | Application in Preclinical Studies | Key Advantages |
| LC-MS/MS | Quantification of parent drug and metabolites in biological fluids. nih.gov | High sensitivity, selectivity, and specificity. |
| High-Resolution MS | Structural elucidation of unknown metabolites. | Accurate mass measurement for formula determination. |
| Dried Blood Spot (DBS) | Collection of small volume blood samples for pharmacokinetic analysis. walshmedicalmedia.com | Minimally invasive, reduced sample volume, ease of storage and transport. |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chloro-3-fluorobenzyl)azetidine?
A common approach involves coupling reactions using benzyl halides with azetidine derivatives. For example, Castro’s reagent (BOP) and DMAP can facilitate amide bond formation under mild conditions (20–25°C), followed by purification via silica gel chromatography with dichloromethane/methanol gradients . Key steps include:
- Reagent selection : Use coupling agents (e.g., BOP) to enhance reaction efficiency.
- Purification : Gradient elution (50:1 to 20:1 DCM/MeOH) minimizes impurities.
- Yield optimization : Stirring overnight improves conversion rates.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify substituent positions (e.g., chloro-fluorobenzyl group at δ ~4.3 ppm for benzyl-CH) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 214.05 for CHClFN).
- IR spectroscopy : Stretching frequencies for C-Cl (~550 cm) and C-F (~1,100 cm) validate substitution patterns.
Q. What safety precautions are necessary when handling azetidine derivatives?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to mitigate inhalation risks (TCI America guidelines) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd/C or Pd(OH)) under hydrogenation conditions (5 bar H, 40°C) to reduce intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during benzylation.
Q. How does the electronic effect of the chloro-fluoro substituent influence the reactivity of the benzyl group in azetidine derivatives?
- Electron-withdrawing effects : The -Cl and -F groups deactivate the benzyl ring, reducing electrophilic substitution but enhancing stability toward oxidation .
- Meta-directing nature : Fluorine’s inductive effect directs incoming nucleophiles to the meta position, as seen in benzyne derivative syntheses .
Q. What computational methods are used to model the conformational dynamics of this compound?
- Molecular dynamics (MD) : Simulate torsional angles of the azetidine ring to assess strain energy (e.g., 3D models in Chem3D) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths (C-Cl: ~1.74 Å) and dipole moments.
- Docking studies : Map steric interactions between the benzyl group and enzyme active sites (e.g., cytochrome P450).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
